Thalidomide

Description

This compound appears as needles or white powder. (NTP, 1992)

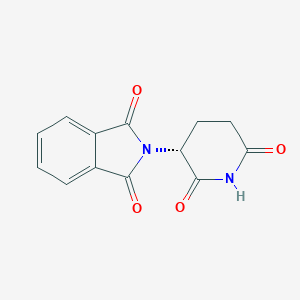

2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione is a dicarboximide that is isoindole-1,3(2H)-dione in which the hydrogen attached to the nitrogen is substituted by a 2,6-dioxopiperidin-3-yl group. It is a member of piperidones and a member of phthalimides.

A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, this compound was withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of inflammatory disorders and cancers. This compound displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action. Due to severe teratogenicity, pregnancy must be excluded before the start of treatment and patients must enrol in the THALIDOMID Risk Evaluation and Mitigation Strategy (REMS) program to ensure contraception adherence.

The physiologic effect of this compound is by means of Decreased Immunologically Active Molecule Activity.

This compound and its analogues lenalidomide and pomalidomide are immunomodulatory and antineoplastic agents that are used in the therapy of multiple myeloma. These three agents are associated with a low rate of serum aminotransferase elevations during therapy and have been implicated in causing rare instances of clinically apparent liver injury which can be severe.

This compound is a synthetic derivative of glutamic acid (alpha-phthalimido-glutarimide) with teratogenic, immunomodulatory, anti-inflammatory and anti-angiogenic properties. this compound acts primarily by inhibiting both the production of tumor necrosis factor alpha (TNF-alpha) in stimulated peripheral monocytes and the activities of interleukins and interferons. This agent also inhibits polymorphonuclear chemotaxis and monocyte phagocytosis. In addition, this compound inhibits pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby inhibiting angiogenesis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and is indicated for immune system disease and multiple myeloma and has 85 investigational indications. This drug has a black box warning from the FDA.

A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. This compound displays immunosuppresive and anti-angiogenic activity. It inhibits release of tumor necrosis factor-alpha from monocytes, and modulates other cytokine action. [PubChem]

A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. This compound displays immunosuppressive and anti-angiogenic activity. It inhibits release of TUMOR NECROSIS FACTOR-ALPHA from monocytes, and modulates other cytokine action.

See also: Lenalidomide (related).

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJJHQNACJXSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Record name | THALIDOMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022524 | |

| Record name | Thalidomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thalidomide appears as needles or white powder. (NTP, 1992), Solid | |

| Record name | THALIDOMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, approximately 2X10-4 mol/L; 45-60 mg/L at 25 °C, Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene., Very soluble in dioxane, pyridine, 2.55e+00 g/L | |

| Record name | THALIDOMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thalidomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THALIDOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles | |

CAS No. |

50-35-1, 841-67-8, 2614-06-4 | |

| Record name | THALIDOMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thalidomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thalidomide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thalidomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thalidomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thalidomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | l-Thalidomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Thalidomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thalidomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thalidomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thalidomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z8R6ORS6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THALIDOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

516 to 520 °F (NTP, 1992), 270 °C | |

| Record name | THALIDOMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thalidomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THALIDOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Thalidomide on the Cereblon E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide, a drug with a notorious past due to its severe teratogenic effects, has been repurposed and has re-emerged as a cornerstone therapy for various hematological malignancies, most notably multiple myeloma.[1][2][3] This revival was driven by the discovery of its potent immunomodulatory and anti-cancer properties.[4] The central enigma of its dual effects—therapeutic versus teratogenic—was unlocked with the identification of Cereblon (CRBN) as its primary direct cellular target.[1][2]

This technical guide provides a detailed examination of the molecular mechanism by which this compound and its analogs, known as Immunomodulatory imide Drugs (IMiDs), modulate the function of the Cereblon E3 ubiquitin ligase complex. It serves as a comprehensive resource, detailing the core mechanism, quantitative biophysical interactions, key signaling pathways, and the experimental protocols used to elucidate this groundbreaking mode of action.

The Core Mechanism: A Molecular Glue Hijacking the Ubiquitin-Proteasome System

The primary machinery for controlled protein degradation in eukaryotic cells is the ubiquitin-proteasome system (UPS). Specificity within this system is conferred by over 600 distinct E3 ubiquitin ligases, which recognize and target specific substrate proteins for degradation.[5]

This compound's mechanism of action hinges on its ability to hijack one such E3 ligase: the Cullin 4-RING Ligase complex containing Cereblon (CRL4^CRBN^) .[2][5] This complex is composed of several key proteins:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.[6][7]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links Cereblon to the Cullin 4 scaffold.[6][7]

-

Regulator of Cullins 1 (ROC1) or Ring-Box Protein 1 (RBX1): A RING-domain protein that recruits the ubiquitin-conjugating E2 enzyme.[8]

-

Cereblon (CRBN): The substrate receptor, which directly determines the specificity of the ligase.[1][2]

This compound acts as a "molecular glue" that fundamentally alters the substrate specificity of CRBN.[5][9] The drug binds to a hydrophobic pocket within the C-terminal this compound-binding domain (TBD) of CRBN.[5] This binding event does not inhibit the ligase; instead, it creates a novel composite surface on CRBN. This new interface has a high affinity for proteins that are not normally recognized by the ligase. These newly recruited proteins are termed "neo-substrates." [1][5][9]

Once a neo-substrate is recruited to the CRL4^CRBN^ complex via the this compound glue, it is polyubiquitinated. This chain of ubiquitin molecules serves as a degradation signal (a "degron"), targeting the neo-substrate for destruction by the 26S proteasome.[10]

Figure 1: Mechanism of this compound-induced neo-substrate degradation.

Neo-Substrates: The Basis of this compound's Pleiotropic Effects

The specific neo-substrates targeted for degradation dictate the ultimate biological and clinical outcomes of this compound treatment.

-

Anti-Myeloma Effects (Therapeutic): The primary anti-cancer effects in multiple myeloma are mediated by the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) .[4][11][12] Degradation of these factors leads to the downregulation of critical myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc.[4][13] The loss of these proteins halts myeloma cell proliferation and induces apoptosis.[4]

-

Teratogenic Effects (Toxicity): The devastating birth defects, particularly phocomelia (limb malformations), are strongly linked to the degradation of the transcription factor SALL4 (Sal-like protein 4) .[2][9] SALL4 is a crucial regulator of embryonic development, and its this compound-induced degradation disrupts normal limb formation and other developmental processes.[2] Other proteins, such as p63, have also been implicated as potential mediators of this compound's teratogenicity.[2]

Quantitative Data: Binding Affinity and Degradation Potency

The efficacy of an IMiD is determined by its binding affinity to CRBN and its efficiency in inducing the degradation of specific neo-substrates. These parameters are quantified as the dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) for binding, and the half-maximal degradation concentration (DC50) for protein knockdown.

Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)

| Compound | Assay Method | Binding Value (Kd or IC50) | Reference |

|---|---|---|---|

| This compound | Fluorescence Polarization | Kd: ~250 nM | [14] |

| TR-FRET | IC50: 0.286 µM | [5] | |

| Lenalidomide | Fluorescence Polarization | Kd: ~178 nM | [14] |

| TR-FRET | IC50: 2.694 µM | [15] | |

| Pomalidomide | Fluorescence Polarization | Kd: ~157 nM | [5][14] |

| Bead Pull-down | IC50: ~2 µM | [5] | |

| CC-885 | TR-FRET | IC50: 18 nM | [5] |

| Iberdomide | - | Higher affinity than Lenalidomide |[12] |

Table 2: Degradation Potency (DC50) of IMiDs for Key Neo-Substrates

| Compound | Neo-Substrate | Cell Line | DC50 Value | Reference |

|---|---|---|---|---|

| Lenalidomide | IKZF1 | MM.1S | ~10-100 nM | [16] |

| IKZF3 | MM.1S | ~10-100 nM | [16] | |

| Pomalidomide | IKZF1 | MM.1S | ~1-10 nM | [16] |

| IKZF3 | MM.1S | ~1-10 nM | [16] |

| CC-885 | GSPT1 | MOLM-13 | <10 nM |[16] |

Downstream Signaling in Multiple Myeloma

The degradation of Ikaros and Aiolos in multiple myeloma cells triggers a specific downstream signaling cascade that culminates in cell death. This pathway highlights the molecular basis for the therapeutic efficacy of IMiDs in this malignancy.

Figure 2: Downstream signaling cascade following IMiD treatment in multiple myeloma.

Key Experimental Protocols

The elucidation of this complex mechanism has relied on a variety of sophisticated biochemical and cell-based assays. Detailed methodologies for the most critical experiments are provided below.

CRBN Binding Assay (Homogeneous Time-Resolved FRET - HTRF)

This competitive assay quantitatively measures the ability of a test compound to bind to CRBN by displacing a known fluorescent tracer.

-

Principle: A recombinant GST-tagged CRBN protein is incubated with an anti-GST antibody labeled with a Europium cryptate donor fluorophore and a this compound-based tracer labeled with an acceptor fluorophore. When the tracer binds CRBN, the donor and acceptor are brought into close proximity, generating a FRET signal. Unlabeled compounds that bind to CRBN compete with the tracer, leading to a dose-dependent decrease in the FRET signal.[5]

-

Detailed Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., in DMSO) and a positive control (e.g., unlabeled this compound).

-

Assay Plate Dispensing: Dispense 5 µL of the compound dilutions or vehicle control into a low-volume 384-well white plate.

-

Reagent Addition: Add 5 µL of human GST-tagged CRBN protein to each well, followed by 5 µL of the anti-GST Europium antibody.

-

Tracer Addition: Add 5 µL of the fluorescently labeled this compound tracer.

-

Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

-

Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the HTRF ratio and plot against the compound concentration to determine the IC50 value.

-

Figure 3: Workflow for an HTRF-based CRBN binding assay.

In Vitro Ubiquitination Assay

This cell-free assay directly demonstrates that a neo-substrate is ubiquitinated by the CRL4^CRBN^ complex in a drug-dependent manner.

-

Principle: Recombinant components of the ubiquitination cascade (E1 activating enzyme, E2 conjugating enzyme, ubiquitin) are combined with the purified CRL4^CRBN^ E3 ligase complex and the recombinant neo-substrate protein. The reaction is initiated by adding ATP in the presence or absence of the IMiD. The ubiquitination of the neo-substrate is then visualized by Western blot as a ladder of higher molecular weight bands.[17]

-

Detailed Protocol:

-

Reagent Preparation: Thaw all recombinant proteins (E1, E2, Ubiquitin, CRL4^CRBN^, Neo-substrate) and reagents (ATP, reaction buffer) on ice.

-

Reaction Setup: On ice, assemble the reaction mixture in a microcentrifuge tube. A typical 25 µL reaction includes: 100 nM E1, 500 nM E2 (e.g., UBE2D3/UBE2G1), 5 µM Ubiquitin, 200 nM CRL4^CRBN^, 200 nM neo-substrate, 2 mM ATP, and the test IMiD (e.g., 10 µM) or DMSO vehicle.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Transfer the tube to a 37°C water bath and incubate for 60-90 minutes.

-

Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the neo-substrate.

-

Visualization: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A positive result is the appearance of a high-molecular-weight ladder (polyubiquitination) in the IMiD-treated lane, which is absent or significantly reduced in the DMSO control lane.

-

Figure 4: Experimental workflow for the in vitro ubiquitination assay.

Western Blotting for Cellular Protein Degradation

This is the standard cell-based assay to confirm and quantify the degradation of a target neo-substrate in response to IMiD treatment.

-

Principle: Cells are treated with a dose range of an IMiD or a vehicle control for a specific duration. The cells are then lysed, and the total protein is quantified. Equal amounts of protein from each sample are separated by SDS-PAGE and analyzed by Western blot using an antibody specific to the neo-substrate. A loading control (e.g., GAPDH, β-actin) is used to ensure equal protein loading. A decrease in the band intensity of the neo-substrate relative to the loading control indicates protein degradation.[5]

-

Detailed Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., MM.1S multiple myeloma cells) in 6-well plates. The following day, treat the cells with a dose range of the IMiD or DMSO vehicle control for the desired time (e.g., 4, 8, or 24 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the neo-substrate (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the neo-substrate signal to the loading control signal and plot the percentage of remaining protein against the drug concentration to determine the DC50.

-

Figure 5: Workflow for a Western Blot-based degradation assay.

Conclusion and Future Directions

The discovery that this compound functions as a molecular glue to reprogram the CRL4^CRBN^ E3 ligase has been a landmark achievement in chemical biology and medicine. It has not only provided a definitive explanation for the drug's dual therapeutic and teratogenic activities but has also ushered in a new era of drug discovery centered on targeted protein degradation. This mechanism is the foundation for the development of Proteolysis Targeting Chimeras (PROTACs), which use this compound-like molecules to recruit CRBN to degrade a vast array of previously "undruggable" proteins.[1][9] Ongoing research continues to identify new CRBN neo-substrates, further expanding our understanding of IMiD biology and paving the way for the rational design of next-generation degraders with improved efficacy and safety profiles.[9][18]

References

- 1. Molecular mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 4. How this compound Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cereblon - Wikipedia [en.wikipedia.org]

- 7. The Cullin 4A/B-DDB1-Cereblon E3 Ubiquitin Ligase Complex Mediates the Degradation of CLC-1 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeted protein degradation using this compound and its derivatives [jstage.jst.go.jp]

- 10. benchchem.com [benchchem.com]

- 11. Mechanism of action of this compound elucidated | news.myScience / news / news from the lab 2014 [myscience.ch]

- 12. Discovery of CRBN as a target of this compound: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 13. Molecular mechanism of action of immune-modulatory drugs this compound, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

The Molecular Basis of Thalidomide-Induced Teratogenicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying the teratogenic effects of thalidomide. It delves into the core scientific principles, presents quantitative data, details key experimental protocols, and visualizes the critical pathways and workflows involved in understanding this infamous drug's devastating impact on embryonic development.

Introduction: The this compound Tragedy and a Half-Century of Scientific Inquiry

First marketed in the late 1950s as a sedative and treatment for morning sickness, this compound was responsible for a global epidemic of severe birth defects, most notably phocomelia (limb malformations).[1][2] This tragedy spurred a revolution in drug safety regulations and ignited a long-standing scientific quest to unravel the molecular basis of its teratogenicity.[3][4] For decades, the precise mechanism remained elusive, with theories ranging from anti-angiogenesis to oxidative stress.[1][5][6] It was not until the 21st century that the primary molecular target was identified, leading to a paradigm shift in our understanding.[7][8]

The Central Role of Cereblon (CRBN)

The pivotal breakthrough in understanding this compound's mechanism of action was the identification of Cereblon (CRBN) as its direct binding target.[1][8] CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), which is involved in the ubiquitination and subsequent proteasomal degradation of specific cellular proteins.[8][9]

This compound and its immunomodulatory derivatives (IMiDs), such as lenalidomide and pomalidomide, act as "molecular glues."[7] They bind to a hydrophobic pocket in CRBN, allosterically modifying its substrate-binding surface.[10][11] This drug-induced alteration of the CRL4^CRBN^ complex leads to the recruitment and degradation of proteins that are not its natural substrates, termed "neosubstrates." [8][9][12]

Quantitative Analysis of this compound-CRBN Interaction

The binding affinity of this compound and its analogs to CRBN has been quantified using various biophysical assays. These measurements are crucial for understanding the structure-activity relationship and for the development of safer thalidomomide derivatives.

| Compound | Assay Method | Binding Affinity (Kd / Ki / IC50) | Reference(s) |

| This compound | Isothermal Titration Calorimetry (ITC) | ~0.64 µM (Kd) | [6] |

| This compound | Competitive Fluorescence Polarization | ~249.20 nM (Ki) | [5] |

| (S)-Thalidomide | Time-Resolved FRET (TR-FRET) | 11.0 nM (IC50) | [7] |

| (R)-Thalidomide | Time-Resolved FRET (TR-FRET) | 200.4 nM (IC50) | [7] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~6.7 µM (Kd with CRBN TBD) | [6] |

| Lenalidomide | Competitive Fluorescence Polarization | ~177.80 nM (Ki) | [5] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~14.7 µM (Kd with CRBN TBD) | [6] |

| Pomalidomide | Competitive Fluorescence Polarization | ~156.60 nM (Ki) | [5] |

Key Neosubstrates and Downstream Pathways

The teratogenic effects of this compound are primarily attributed to the degradation of specific neosubstrates that are essential for normal embryonic development.

SALL4: A Master Regulator of Development

A critical breakthrough was the identification of Spalt-like transcription factor 4 (SALL4) as a key neosubstrate of the this compound-bound CRL4^CRBN^ complex.[13] SALL4 is a C2H2 zinc finger transcription factor that plays a crucial role in limb development, as well as the formation of the heart, eyes, and ears.[14][15]

The degradation of SALL4 provides a direct molecular link to the observed birth defects.[14][15] Strikingly, heterozygous loss-of-function mutations in the SALL4 gene cause Duane-radial ray syndrome and Holt-Oram syndrome, which exhibit phenotypes that significantly overlap with this compound embryopathy, including phocomelia and other limb abnormalities.[14][15]

The species-specific teratogenicity of this compound is also explained by differences in the SALL4 protein sequence. Rodents, which are resistant to this compound-induced limb defects, have a SALL4 protein that is not efficiently degraded by the this compound-CRBN complex. In contrast, the SALL4 protein in susceptible species, such as humans and rabbits, is readily degraded.[16]

Other Implicated Neosubstrates

While SALL4 is a primary mediator of limb defects, other neosubstrates have been identified that may contribute to the broader spectrum of this compound-induced birth defects. These include:

-

p63: A transcription factor involved in ectodermal development.[8]

-

ZFP91: A zinc finger protein whose degradation is also species-specific.[11][13][17]

The degradation of these and potentially other yet-to-be-identified neosubstrates disrupts critical developmental signaling pathways, leading to the catastrophic consequences of this compound exposure during pregnancy.

The Anti-Angiogenesis Hypothesis

Prior to the discovery of CRBN, the anti-angiogenic properties of this compound were a leading hypothesis for its teratogenicity.[1][18] Angiogenesis, the formation of new blood vessels, is critical for limb bud development.[5][19] this compound and its metabolites have been shown to inhibit angiogenesis in various experimental models.[3][13][20] While the degradation of SALL4 is now considered the primary mechanism for limb defects, it is plausible that the anti-angiogenic effects of this compound contribute to the overall teratogenic phenotype.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the molecular basis of this compound-induced teratogenicity.

Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Dependent Protein Interactions

Objective: To demonstrate the this compound-dependent interaction between CRBN and its neosubstrates (e.g., SALL4).

Principle: Co-IP is used to pull down a protein of interest (the "bait," e.g., CRBN) from a cell lysate using a specific antibody. If another protein (the "prey," e.g., SALL4) interacts with the bait, it will be pulled down as well and can be detected by Western blotting.

Protocol:

-

Cell Culture and Treatment:

-

Culture a human cell line known to express both CRBN and SALL4 (e.g., HEK293T cells, human embryonic stem cells).

-

Treat the cells with a specific concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4-8 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Pre-clearing the Lysate:

-

Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-CRBN antibody) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against both the bait (CRBN) and prey (SALL4) proteins.

-

Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

Expected Result: A band corresponding to SALL4 will be detected in the sample immunoprecipitated with the anti-CRBN antibody from this compound-treated cells, but not in the vehicle-treated control.

Proteomic Identification of this compound Neosubstrates

Objective: To identify proteins that are degraded in a this compound-dependent manner.

Principle: Quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling followed by mass spectrometry, can be used to compare the abundance of thousands of proteins between this compound-treated and control cells.

Protocol (General Workflow):

-

Cell Culture and Labeling (for SILAC):

-

Culture cells in media containing "heavy" or "light" isotopes of essential amino acids (e.g., arginine and lysine).

-

-

Cell Treatment:

-

Treat one population of cells with this compound and the other with a vehicle control.

-

-

Protein Extraction and Digestion:

-

Lyse the cells and extract total protein.

-

Combine equal amounts of protein from the "heavy" and "light" labeled samples.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry to determine their sequence and relative abundance (based on the heavy/light isotope ratio).

-

-

Data Analysis:

-

Use specialized software to identify and quantify the proteins.

-

Identify proteins that show a significant decrease in abundance in the this compound-treated sample compared to the control. These are potential neosubstrates.

-

In Vivo Teratogenicity Study in Rabbits

Objective: To assess the teratogenic potential of this compound or its analogs in a susceptible animal model.

Principle: The rabbit is a well-established animal model for this compound-induced teratogenicity, as it exhibits similar limb defects to humans.

Protocol:

-

Animal Model:

-

Use time-mated pregnant New Zealand White rabbits.

-

-

Drug Administration:

-

Administer this compound or the test compound orally at various doses during the critical period of organogenesis (e.g., gestation days 7-12).

-

Include a vehicle control group.

-

-

Fetal Examination:

-

On a specific gestation day (e.g., day 29), euthanize the does and collect the fetuses.

-

Examine the fetuses for external malformations, particularly of the limbs.

-

Perform visceral and skeletal examinations to assess internal abnormalities.

-

-

Data Analysis:

-

Calculate the incidence and severity of malformations in each dose group and compare to the control group.

-

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.

Signaling Pathway of this compound-Induced Teratogenicity

Caption: this compound binds to CRBN, recruiting SALL4 for ubiquitination and proteasomal degradation, leading to limb defects.

Experimental Workflow for Neosubstrate Identification

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of angiogenesis by this compound requires metabolic activation, which is species-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]

- 13. ashpublications.org [ashpublications.org]

- 14. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]

- 16. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of this compound on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. 5'-OH-thalidomide, a metabolite of this compound, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thalidomide Tragedy: A Historical and Scientific Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The history of thalidomide is a somber narrative of catastrophic failure in drug development and regulation, but also a story of scientific discovery and the ongoing quest for therapeutic innovation. Initially marketed as a seemingly safe sedative in the late 1950s, its widespread use by pregnant women for morning sickness led to an unprecedented epidemic of severe birth defects. This whitepaper provides an in-depth technical guide to the discovery, clinical evaluation, subsequent withdrawal, and the scientific investigations that unraveled the devastating teratogenic mechanisms of this compound. It serves as a critical historical perspective for professionals in drug development, underscoring the profound importance of rigorous preclinical and clinical evaluation.

Discovery and Initial Development

This compound was first synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal.[1][2] The company's primary objective at the time was the development of new antibiotics.[2] However, during their research, this compound was identified as a potential sedative.

Preclinical Evaluation

Preclinical studies conducted by Chemie Grünenthal in the mid-1950s suggested that this compound was remarkably non-toxic.[3][4][5] Acute toxicity tests, such as the LD50 (lethal dose, 50%) test in rodents, indicated that it was virtually impossible to administer a lethal dose of the drug.[6][7] These findings led the company to market this compound as a safe alternative to barbiturates, which were associated with a significant risk of overdose.[4] However, these initial preclinical tests were superficial and critically, did not include studies on pregnant animals to assess for teratogenic effects.[5][8][9]

Market Launch and Initial Clinical Use

This compound was first launched in West Germany in 1957 under the brand name Contergan and was available over-the-counter.[2][7] It was marketed as a sedative for anxiety, insomnia, and tension.[2] Due to its perceived safety, its use was soon expanded to treat morning sickness in pregnant women.[7][10] The drug was subsequently marketed in 46 countries under various brand names.[2]

Early Clinical Observations

Initial clinical use of this compound as a sedative was met with positive reception due to its effectiveness and lack of a "hangover" effect associated with other sedatives. However, reports of peripheral neuritis (nerve damage in the hands and feet) in patients on long-term therapy began to emerge.[7][10] In response to these reports, Chemie Grünenthal applied for prescription-only status for this compound in May 1961.[10]

The this compound Tragedy: Unmasking Teratogenicity

In the late 1950s and early 1960s, an alarming increase in the incidence of rare and severe congenital malformations, most notably phocomelia (seal-like limbs), was observed in newborns.

Key Figures in the Discovery of this compound's Teratogenic Effects

-

Dr. Widukind Lenz (Germany): A pediatrician who, in 1961, was one of the first to establish a causal link between the maternal use of this compound and the observed birth defects.[2][11] He meticulously documented cases and presented his findings, which were crucial in the drug's withdrawal in Germany.[10]

-

Dr. William McBride (Australia): An obstetrician who, in 1961, independently raised concerns about the association between this compound and severe abnormalities in newborns at his hospital.[12] His letter to The Lancet was a pivotal moment in bringing the issue to international attention.[12][13]

-

Dr. Frances Oldham Kelsey (USA): A medical officer at the U.S. Food and Drug Administration (FDA) who, in 1960, refused to authorize this compound for marketing in the United States due to concerns about the lack of sufficient safety data, particularly regarding its effects during pregnancy.[11][14] Her steadfastness prevented a similar tragedy in the U.S. and led to significant reforms in drug regulation.[14]

Epidemiological and Clinical Findings

The epidemiological evidence linking this compound to birth defects was overwhelming. It was estimated that over 10,000 children worldwide were born with this compound-induced malformations, with a significant number of miscarriages also attributed to the drug.[2][15] The specific types of defects were correlated with the timing of this compound exposure during a critical window of embryonic development, typically between 20 and 36 days post-fertilization.[2]

Withdrawal from the Market

Following the compelling evidence presented by Dr. Lenz and the international outcry sparked by Dr. McBride's publication, Chemie Grünenthal withdrew this compound from the German market on November 27, 1961.[10] Other countries soon followed suit.[7] The this compound disaster prompted a global overhaul of drug testing and approval regulations, with a new emphasis on rigorous preclinical testing for teratogenicity and more stringent requirements for clinical trials.[5]

Scientific Investigation into the Mechanism of Teratogenicity

The this compound tragedy spurred intensive scientific research to understand its teratogenic mechanisms. Early animal studies were met with challenges, as rodents were found to be largely resistant to the limb-deforming effects of this compound, highlighting the critical issue of species-specific drug responses.[16]

Key Experimental Findings in Animal Models

Subsequent studies in rabbits, particularly the work of Dr. George Somers in the UK, demonstrated that this compound did indeed cause limb malformations similar to those seen in humans.[2]

Table 1: Summary of Key Animal Teratogenicity Studies

| Species | Researcher(s) | Year | Dosage | Gestational Day(s) of Administration | Key Findings |

| Rabbit | Somers | 1962 | 150 mg/kg | Not specified in detail in initial reports | Foreshortened front legs (reduction in radius and ulna), varus deformity in rear legs. |

| Rabbit | Sterz et al. | 1987 | 200-300 mg/kg (single dose) | Between hours 192 and 264 | Renal dysplasia and dysmelia (limb malformations). |

| Rabbit | Parman et al. | 1999 | 400 mg/kg/day | Gestational days 8-12 | Phocomelia. |

Experimental Protocol: Teratogenicity Study in Himalayan Rabbits (Sterz et al., 1987)

Objective: To determine the period of maximum sensitivity for the induction of this compound-induced malformations in Himalayan rabbits.

Methodology:

-

Animal Model: Himalayan rabbits were used.

-

Drug Administration: this compound was administered orally.

-

Dosage Regimen:

-

Multiple Doses: 50, 100, 150, and 200 mg/kg administered four times at 24-hour intervals starting at 192 hours of gestation.

-

Single Doses: 200 and 300 mg/kg administered at various time points between 192 and 264 hours of gestation.

-

-

Endpoint Analysis: Fetuses were examined for external and internal malformations.

Results:

-

Dose-dependent induction of renal dysplasia and dysmelia was observed.

-

The critical period for renal dysplasia was prior to the 220th hour of gestation.

-

The critical period for dysmelia was between the 230th and 240th hour of gestation.

-

Three doses of 300 mg/kg between hours 222 and 228 of gestation resulted in limb malformations in 9 out of 11 litters.[17]

The Molecular Mechanism: Cereblon and SALL4 Degradation

In recent years, the molecular mechanism underlying this compound's teratogenicity has been elucidated. This compound binds to a protein called cereblon (CRBN) , which is part of a Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins.

One of the key neosubstrates targeted for degradation by the this compound-CRBN complex is the transcription factor SALL4 . SALL4 is crucial for limb development and the proper formation of various organs. The degradation of SALL4 disrupts these developmental processes, leading to the characteristic birth defects associated with this compound.

Caption: this compound's teratogenic mechanism of action.

A Historical Timeline of this compound

Caption: A timeline of key events in the history of this compound.

Conclusion and Lessons for Modern Drug Development

The this compound disaster serves as a stark and enduring reminder of the potential for unforeseen and devastating consequences in drug development. It fundamentally reshaped the landscape of pharmaceutical regulation, leading to the stringent preclinical and clinical testing protocols that are standard today. The key lessons for contemporary researchers, scientists, and drug development professionals include:

-

The Criticality of Comprehensive Preclinical Toxicology: The superficial nature of the initial preclinical testing of this compound, particularly the omission of developmental and reproductive toxicology studies, was a primary failure.

-

Understanding Species-Specific Differences: The resistance of rodents to this compound's teratogenic effects underscores the importance of using multiple, appropriate animal models in preclinical safety assessment.

-

The Importance of Post-Marketing Surveillance: The initial reports of peripheral neuritis and the subsequent identification of a surge in rare birth defects highlight the necessity of robust pharmacovigilance systems to detect adverse drug reactions after a product is on the market.

-

The Power of Astute Clinical Observation: The crucial role of clinicians like Dr. Lenz and Dr. McBride in identifying the link between this compound and birth defects emphasizes the value of vigilant observation and reporting of unusual clinical events.

-

The Imperative of a Precautionary Principle in Regulation: The actions of Dr. Frances Kelsey exemplify the importance of a cautious and evidence-based approach to drug approval, even in the face of commercial pressure.

The story of this compound is not merely a historical account of a tragedy; it is an essential case study that continues to inform and guide the ethical and scientific principles of modern drug development. The ongoing research into its mechanisms of action not only provides a deeper understanding of its teratogenicity but also informs the development of safer analogues for its current therapeutic applications in oncology and immunology.

References

- 1. This compound-tragedy.com [this compound-tragedy.com]

- 2. This compound scandal - Wikipedia [en.wikipedia.org]

- 3. Sixty years on: the history of the this compound tragedy :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 4. The Rise, Fall and Subsequent Triumph of this compound: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The History of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 7. How medical research changed after this compound [medicalnewstoday.com]

- 8. fbresearch.org [fbresearch.org]

- 9. Animals and Medicine - 18. The History of this compound - Open Book Publishers [books.openedition.org]

- 10. This compound-tragedy.com [this compound-tragedy.com]

- 11. THE UNPREDICTABLE HISTORY OF this compound - lcmpub.com [lcmpub.com]

- 12. William McBride (doctor) - Wikipedia [en.wikipedia.org]

- 13. jameslindlibrary.org [jameslindlibrary.org]

- 14. US Regulatory Response to this compound (1950-2000) | Embryo Project Encyclopedia [embryo.asu.edu]

- 15. dukemedicalethicsjournal.com [dukemedicalethicsjournal.com]

- 16. Studies of this compound's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]

- 17. Teratologic studies on the Himalayan rabbit: new aspects of this compound-induced teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cereblon in Thalidomide's Therapeutic Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thalidomide, a drug with a notorious past, has been successfully repurposed for the treatment of various hematological malignancies, most notably multiple myeloma. The discovery of Cereblon (CRBN) as the primary molecular target of this compound and its immunomodulatory derivatives (IMiDs) has revolutionized our understanding of their therapeutic mechanisms and has paved the way for the development of novel targeted protein degraders. This technical guide provides an in-depth exploration of the core molecular interactions between this compound and Cereblon, detailing the subsequent signaling cascades, and presenting the experimental methodologies used to elucidate these processes. Quantitative data on binding affinities and protein degradation are summarized, and key biological and experimental workflows are visualized to offer a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: Cereblon as the Keystone of this compound's Action

Cereblon is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][3][4] This complex, comprising Cullin 4 (CUL4), Ring-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and CRBN, is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins.[2][5] this compound and its analogs, such as lenalidomide and pomalidomide, function as "molecular glues" by binding to a specific pocket on CRBN.[2][6] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of proteins not normally targeted by the CRL4^CRBN^ complex.[2][6][7] These newly targeted proteins are referred to as "neosubstrates."[2][3] The degradation of specific neosubstrates is directly linked to both the therapeutic and teratogenic effects of this compound.[2][8][9]

The Molecular Mechanism: A Cascade of Induced Protein Degradation

The binding of this compound to CRBN initiates a cascade of molecular events that culminates in the degradation of specific neosubstrates. This process can be broken down into several key steps:

-

Binding to Cereblon : this compound binds to a hydrophobic pocket within the C-terminal this compound-binding domain (TBD) of CRBN.[2] This interaction is enantioselective, with the (S)-enantiomer of this compound exhibiting a significantly higher binding affinity for CRBN than the (R)-enantiomer.[10][11]

-

Neosubstrate Recruitment : The this compound-CRBN complex presents a novel binding surface that is recognized by specific neosubstrates.[2][6] The structural features of both the IMiD and the neosubstrate determine the specificity of this interaction.

-

Ubiquitination : Once recruited to the CRL4^CRBN^ complex, the neosubstrate is polyubiquitinated by the E3 ligase machinery.[2][12]

-

Proteasomal Degradation : The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged neosubstrate.[7][12]

The degradation of different neosubstrates leads to distinct downstream effects, which are summarized in the signaling pathway diagram below.

References

- 1. Molecular mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. Structural studies reveal this compound's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of CRBN as a target of this compound: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 7. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of the Teratogenic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of BODIPY FL this compound as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural rationalization of GSPT1 and IKZF1 degradation by this compound molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00347C [pubs.rsc.org]

understanding the binding affinity of Thalidomide to cereblon

An In-depth Technical Guide to the Binding Affinity of Thalidomide to Cereblon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular interactions between this compound and its primary cellular target, Cereblon (CRBN). As a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), Cereblon's interaction with this compound is the foundational mechanism for the drug's therapeutic effects, including its potent anti-myeloma activity, as well as its tragic teratogenicity.[1][2] this compound and its analogs, known as Immunomodulatory imide Drugs (IMiDs), function as "molecular glues," effectively hijacking the ubiquitin-proteasome system.[1] By binding to a hydrophobic pocket in CRBN, these drugs allosterically modify the substrate-binding surface, creating a novel interface that recruits proteins not normally targeted by the ligase.[1][3] These "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), are then polyubiquitinated and marked for degradation by the 26S proteasome.[4][5] A thorough understanding of the binding affinity and the structural basis of this interaction is therefore critical for the rational design of new and more selective therapeutics, including Proteolysis-Targeting Chimeras (PROTACs).[4]

Quantitative Binding Affinity Data

The affinity of this compound and its key derivatives for Cereblon has been quantified using a variety of biophysical and biochemical assays. The dissociation constant (Kd), inhibitory concentration (IC50), and inhibition constant (Ki) are crucial parameters for comparing the potency of these compounds. It is important to note that absolute values can vary depending on the specific assay conditions, protein constructs (e.g., full-length CRBN-DDB1 complex vs. the this compound-binding domain), and instrumentation used.[5][6]

| Compound | Assay Method | Protein Construct | Affinity Metric | Value (nM) | Reference |

| This compound | Competitive Titration (FP) | hsDDB1-hsCRBN | Ki | 249.20 | [7] |

| This compound | Isothermal Titration Calorimetry (ITC) | CRBN TBD | Kd | 43,400 | [6] |

| This compound | Competitive Titration (TR-FRET) | His-cereblon | IC50 | 22.4 | [8] |

| This compound | FRET-based Assay | hCRBNΔ1-315 | IC50 | 7,800 | [9] |

| (S)-Thalidomide | Competitive Titration (TR-FRET) | His-cereblon | IC50 | 11.0 | [8] |

| (R)-Thalidomide | Competitive Titration (TR-FRET) | His-cereblon | IC50 | 200.4 | [8] |

| Lenalidomide | Competitive Titration (FP) | hsDDB1-hsCRBN | Ki | 177.80 | [7] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN TBD | Kd | 6,700 | [6] |

| Lenalidomide | Competitive Titration (TR-FRET) | His-cereblon | IC50 | 8.9 | [8] |

| Pomalidomide | Competitive Titration (FP) | hsDDB1-hsCRBN | Ki | 156.60 | [7] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | CRBN TBD | Kd | 14,700 | [6] |

| Pomalidomide | Competitive Titration (TR-FRET) | His-cereblon | IC50 | 6.4 | [8] |

Note: TBD refers to the this compound-Binding Domain of Cereblon. hs refers to Homo sapiens.

Structural Basis of Interaction

Crystal structures of the CRBN-DDB1 complex bound to this compound reveal the precise molecular interactions underpinning this binding event.[10] The glutarimide moiety of this compound is essential, inserting into a hydrophobic "tri-Trp pocket" formed by three tryptophan residues (Trp380, Trp386, and Trp400).[4] This interaction is stabilized by crucial hydrogen bonds between the drug's imide group and the backbone of residues within the binding pocket.[4] In contrast, the phthalimide ring of this compound is largely solvent-exposed, an attribute that is critical for the development of PROTACs, as it allows for the attachment of chemical linkers without disrupting the core binding to CRBN.[4]

Biochemical studies have established that the (S)-enantiomer of this compound exhibits a significantly stronger binding affinity for CRBN, approximately 10-fold greater than the (R)-enantiomer.[11] This stereospecificity is a key factor in the differential biological activities of the two isomers.[11][12]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on its ability to modulate the CRL4^CRBN^ E3 ubiquitin ligase complex.[3] By binding to CRBN, this compound induces a conformational change that creates a new binding surface for neosubstrate proteins.[1] This ternary complex formation (CRBN-Thalidomide-Neosubstrate) brings the neosubstrate into close proximity to the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome.[1]

Caption: this compound-induced neosubstrate degradation pathway.

Experimental Protocols

Accurate characterization of the binding affinity between small molecules and CRBN is fundamental to drug discovery and development in this field. Several biophysical techniques are considered the gold standard for this purpose.[5][13]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful thermodynamic technique that directly measures the heat released or absorbed during a binding event.[13] This allows for the label-free determination of the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction in a single experiment.[14]

Detailed Protocol:

-

Sample Preparation: Express and purify recombinant CRBN protein (often as a complex with DDB1 to ensure stability and proper folding). Prepare a solution of the this compound analog in the same buffer as the protein. Thoroughly degas both solutions to prevent air bubbles.[13][14]

-

Instrument Setup: Set the experimental temperature, typically to 25°C. Load the CRBN protein solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.[14]

-

Ligand Preparation: Load the this compound analog solution, typically at a concentration 10-fold higher than the protein, into the injection syringe.[14]

-

Titration: Perform a series of precise injections (e.g., 1-2 µL each) of the ligand into the protein solution while the instrument monitors and records the minute heat changes after each injection.[13]

-

Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This background heat is then subtracted from the binding data.[13]

-

Data Analysis: Integrate the raw heat flow peaks to obtain the heat change per injection. Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.[5][14]

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[15] It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Detailed Protocol:

-

Chip Preparation: Covalently immobilize purified recombinant CRBN protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).[13]

-

Ligand Preparation: Prepare a series of precise dilutions of the this compound analog in a suitable running buffer.

-

Binding Measurement: Flow the ligand solutions over the sensor chip surface at a constant rate. The binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected and recorded in real-time as Resonance Units (RU).[13]

-

Dissociation Phase: After the association phase, flow running buffer alone over the chip to monitor the dissociation of the ligand from the protein.

-

Regeneration: If required, inject a regeneration solution to remove any remaining bound ligand, preparing the chip surface for the next injection.

-

Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the ka and kd values. The Kd can also be determined from a steady-state affinity model.[16]

Fluorescence Polarization (FP) Competitive Binding Assay

FP assays are a common method for measuring binding in solution. They are particularly useful for high-throughput screening of compounds that compete for binding with a known fluorescently labeled ligand.[17]

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of purified CRBN protein, a fluorescently labeled this compound analog (tracer), and a serial dilution of the unlabeled test compound.[17]

-

Assay Setup: In a microtiter plate (e.g., a 384-well black plate), combine the CRBN protein and the fluorescent tracer at fixed concentrations.[1]

-

Competition: Add the serially diluted unlabeled test compound to the wells. A compound that binds to CRBN will displace the fluorescent tracer.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-